![molecular formula C9H15NO5 B1143939 2-Oxa-6-azaspiro[3.5]nonane oxalate CAS No. 1366396-42-0](/img/structure/B1143939.png)

2-Oxa-6-azaspiro[3.5]nonane oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

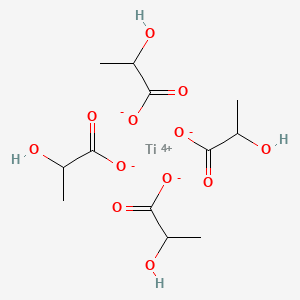

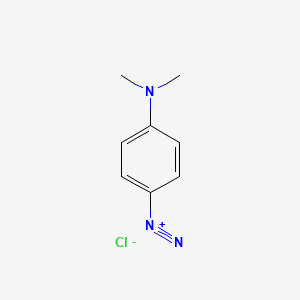

"2-Oxa-6-azaspiro[3.5]nonane oxalate" is a bicyclic spiro compound, part of a class of molecules that have garnered interest due to their unique structural features and potential in various fields of chemistry and pharmacology. These compounds are characterized by their spirocyclic nature, incorporating both oxygen and nitrogen atoms within their bicyclic framework.

Synthesis Analysis

The synthesis of 2-Oxa-6-azaspiro[3.5]nonane and related compounds typically involves innovative one-pot or multistep strategies. For instance, a one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones was achieved using Mn(III)-based oxidation, showcasing the versatility of these methods in constructing complex spirocyclic frameworks efficiently (Huynh et al., 2017). Another approach detailed the improved synthesis of 2-oxa-6-azaspiro[3.3]heptane sulfonate salts, emphasizing modifications that enhance the compound's stability and solubility (van der Haas et al., 2017).

Scientific Research Applications

Oxalate Metabolism and Health Impact

2-Oxa-6-azaspiro[3.5]nonane oxalate is related to oxalate compounds which are significant in various biological and environmental contexts. Oxalate, being a toxin detrimental to human health, is produced by many edible plants and as a terminal metabolite in the liver of mammals. The presence of oxalate-degrading bacteria in the mammalian gut signifies their importance in managing oxalate levels, impacting health positively. These bacteria's efficacy is influenced by environmental factors and their ability to degrade oxalate varies in different environments (Karamad et al., 2022).

Industrial and Analytical Applications

In the industrial sphere, compounds like 2-Oxa-6-azaspiro[3.5]nonane oxalate have applications in processes like the conversion of plutonium oxalates to plutonium dioxide, a critical step in nuclear material handling. The thermal decomposition of plutonium oxalates and the subsequent production of plutonium dioxide powder is a cornerstone in industrial and analytical operations related to nuclear materials (Orr et al., 2015).

Energy Storage Applications

The use of transition metal oxalates, which are closely related to 2-Oxa-6-azaspiro[3.5]nonane oxalate, as energy storage materials is gaining traction. These compounds, due to their versatile material properties, show promise in applications like lithium-ion batteries, supercapacitors, and redox flow batteries. The research underscores the potential of transition metal oxalates in sustainable energy storage solutions (Yeoh et al., 2018).

Therapeutic Interventions

The derivative compounds of oxalate have been explored for potential therapeutic interventions. For instance, targeting oxidative stress in hyperoxaluria, a condition characterized by excessive oxalate, has been suggested as a future therapeutic pathway. This approach involves managing the production of reactive oxygen species and using dietary interventions to mitigate the condition's impact (Joshi & Khan, 2019).

Safety and Hazards

Mechanism of Action

The “oxa” in its name indicates the presence of an oxygen atom in the ring structure, and “aza” indicates a nitrogen atom . The presence of these heteroatoms can also influence how the compound interacts with its biological targets .

The “oxalate” in its name refers to the oxalic acid salt form of the compound . Salts are often used in drug formulations to improve the solubility or stability of the active compound .

properties

IUPAC Name |

2-oxa-8-azaspiro[3.5]nonane;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.C2H2O4/c1-2-7(4-8-3-1)5-9-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFOFCAQNSCVES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CNC1)COC2.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxa-6-azaspiro[3.5]nonane oxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.